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Compound of Interest

Compound Name: 1,3,5,7-Tetrazocane

Cat. No.: B1220484 Get Quote

Disclaimer: Due to a lack of specific published data on the conformational analysis of the

parent 1,3,5,7-tetrazocane, this guide utilizes the closely related and well-studied analogue,

1,3,5,7-tetraoxacyclooctane, to provide quantitative examples and detailed methodologies.

Insights from the conformational studies of the energetic material 1,3,5,7-tetranitro-1,3,5,7-
tetrazocane (HMX) are also incorporated to provide a comprehensive overview of the

conformational landscape of eight-membered tetrasubstituted rings.

Introduction
1,3,5,7-Tetrazocane is an eight-membered heterocyclic compound with alternating carbon and

nitrogen atoms. The conformational flexibility of the eight-membered ring system is of

significant interest in medicinal chemistry and materials science, as the three-dimensional

structure of the molecule can profoundly influence its biological activity and physical properties.

Understanding the conformational preferences and the energy barriers to interconversion is

crucial for the rational design of novel therapeutics and energetic materials.

This technical guide provides an in-depth overview of the molecular modeling of 1,3,5,7-
tetrazocane conformers, with a focus on computational and experimental techniques used to

elucidate their structure and relative stability.

Conformational Landscape of Eight-Membered
Rings
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Eight-membered rings, such as 1,3,5,7-tetrazocane and its analogues, can adopt a variety of

conformations. The most stable and commonly studied conformers for 1,3,5,7-

tetraoxacyclooctane are the boat-chair (BC) and the crown (Cr) conformations.[1] In solution,

these conformers are often in a dynamic equilibrium. In the solid state, 1,3,5,7-

tetraoxacyclooctane has been observed to crystallize in a slightly distorted crown form.[1]

For the nitrated analogue, HMX, different molecular conformations are found in its various

polymorphic forms, indicating that the solid-state packing forces can influence the preferred

conformation of the ring.

Computational Workflow for Conformational
Analysis
A typical computational workflow for the conformational analysis of a molecule like 1,3,5,7-
tetrazocane involves several key steps, as illustrated in the diagram below.
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Geometry Optimization
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Initial 3D Structure of 1,3,5,7-Tetrazocane

Systematic or Stochastic Conformational Search
(e.g., Molecular Dynamics, Monte Carlo)

Geometry Optimization of Unique Conformers
(e.g., DFT, Ab Initio Methods)

Single-Point Energy Calculation
(Higher Level of Theory)

Analysis of Relative Energies, Geometries, and Thermodynamic Properties

Click to download full resolution via product page

A typical computational workflow for conformational analysis.

Quantitative Conformational Data
The relative energies of the different conformers of 1,3,5,7-tetraoxacyclooctane have been

determined through computational studies. The following table summarizes illustrative relative

energies and key dihedral angles for the major conformers.
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Conformer Point Group
Relative Energy
(kcal/mol)

Key Dihedral
Angles (O-C-O-C)

Crown (Cr) D4 0.0 ~60°, -60°, 60°, -60°

Boat-Chair (BC) Cs 1.5 - 2.5 Varies

Boat-Boat (BB) D2d > 5.0 Varies

Twist-Boat (TB) D2 > 5.0 Varies

Note: The values presented are illustrative and can vary depending on the level of theory and

basis set used in the computational calculations.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR spectroscopy is a powerful technique for studying the conformational dynamics

of molecules in solution.[1]

Methodology:

Sample Preparation: A solution of the compound of interest (e.g., 1,3,5,7-

tetraoxacyclooctane) is prepared in a suitable deuterated solvent.

Data Acquisition:1H and 13C NMR spectra are acquired over a range of temperatures.

Spectral Analysis: At low temperatures, where the conformational interconversion is slow on

the NMR timescale, separate signals for each conformer may be observed. As the

temperature is increased, the signals broaden and eventually coalesce into a single time-

averaged signal.

Lineshape Analysis: The rate constants for conformational interconversion can be

determined by analyzing the lineshapes of the temperature-dependent NMR spectra.

2D Exchange Spectroscopy (EXSY): This technique can be used to identify exchanging sites

and quantify the rates of exchange between different conformers.
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X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the conformation of a

molecule in the solid state.

Methodology:

Crystal Growth: High-quality single crystals of the compound are grown from a suitable

solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The

diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure

and refine the atomic positions, providing detailed information about bond lengths, bond

angles, and dihedral angles of the molecule in the solid state.

Conformational Equilibrium
In solution, the different conformers of 1,3,5,7-tetraoxacyclooctane exist in a dynamic

equilibrium. The boat-chair form can undergo pseudorotation and inversion, and the crown form

can invert via the boat-chair intermediate.[1]

Boat-Chair (BC)

Crown (Cr)
k1

Boat-Chair' (BC')Pseudorotation/Inversion

k2

Click to download full resolution via product page

Equilibrium between Boat-Chair and Crown conformers.

Conclusion
The conformational analysis of 1,3,5,7-tetrazocane and its analogues is a complex but

essential aspect of understanding their chemical and biological properties. A combination of

computational modeling and experimental techniques provides a powerful approach to

characterizing the conformational landscape of these flexible eight-membered rings. While
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specific data for the parent 1,3,5,7-tetrazocane is limited, the study of analogues like 1,3,5,7-

tetraoxacyclooctane and HMX offers valuable insights that can guide future research in the

design and development of new molecules based on this scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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